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Introduction
3-Chloropropane-1,2-diol (3-MCPD) and its fatty acid esters are significant processing-induced

chemical contaminants that have garnered considerable attention from the scientific community

and regulatory bodies worldwide. First identified in the late 1970s in acid-hydrolyzed vegetable

protein (acid-HVP), 3-MCPD is now known to occur in a wide range of thermally processed

foods.[1] Its classification as a possible human carcinogen (Group 2B) by the International

Agency for Research on Cancer (IARC) has underscored the importance of understanding its

origins and synthesis.[2] This technical guide provides an in-depth overview of the initial

discovery of 3-MCPD and its esters, as well as the first documented chemical synthesis of this

compound.

Discovery of 3-Chloropropanediols
The discovery of 3-MCPD and its esters was a pivotal moment in food safety, revealing the

unintended consequences of modern food processing techniques.

First Identification of Free 3-MCPD (1978)
The first report of 3-MCPD as a food contaminant was made in 1978 by a team of researchers

from the Prague Institute of Chemical Technology, led by J. Velíšek. Their investigation focused
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on acid-hydrolyzed vegetable proteins (acid-HVPs), which are widely used as flavor enhancers.

[1][2]

While the full text of the original 1978 publication is not widely available, subsequent reports

and summaries indicate the following general methodology:

Sample Preparation: Samples of acid-HVP were subjected to extraction procedures to

isolate volatile and semi-volatile organic compounds.

Analytical Technique: The primary analytical method employed was likely gas

chromatography coupled with mass spectrometry (GC-MS). This technique allowed for the

separation of individual compounds in the extract and their subsequent identification based

on their mass spectra.

Identification: The researchers identified a chlorinated propanol, 3-chloro-1,2-propanediol, as

a previously unknown contaminant in these food ingredients.

The formation of 3-MCPD in acid-HVP is a result of the reaction between hydrochloric acid,

used in the hydrolysis of proteins, and residual lipids present in the raw materials.[2]

Discovery of 3-MCPD Esters (1980)
Two years after the initial discovery of free 3-MCPD, J. Davidek and colleagues, also from the

Prague Institute of Chemical Technology, reported the presence of fatty acid esters of 3-MCPD.

[2][3]

Based on available summaries, the methodology for identifying 3-MCPD esters was as follows:

Reaction Simulation: The researchers simulated the acid hydrolysis of fats by reacting

tripalmitin, tristearin, and triolein with hydrochloric acid.

Extraction and Separation: The reaction products were extracted and then separated using

column chromatography.

Identification: The separated fractions were analyzed using a combination of infrared (IR)

spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry

(MS) to identify the chemical structures. The main reaction products were identified as the
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corresponding diesters of 3-chloro-propane-1,2-diol, along with smaller amounts of

monoesters.[4]

This discovery was significant as it revealed that 3-MCPD could exist in a "bound" form, which

could potentially be hydrolyzed in the body to release free 3-MCPD.

First Chemical Synthesis of 3-Chloropropanediol
The first synthesis of 3-chloropropanediol, then referred to as "glycerol monochlorohydrin" or

"α-chlorohydrin," predates its discovery as a food contaminant by over a century.

Pioneering Synthesis by Marcellin Berthelot (1854)
The French chemist Marcellin Berthelot is credited with the first synthesis of glycerol

monochlorohydrin in his 1854 doctoral thesis, "Mémoire sur les combinaisons de la glycérine

avec les acides et sur la synthèse des principes immédiats des graisses des animaux."[5][6]

Berthelot's foundational experimental protocol involved the direct reaction of glycerol with an

acid.[5]

Objective: To synthesize "monoolein" through the direct esterification of oleic acid and

glycerol.

Reactants:

Oleic acid (derived from the saponification of olive oil)

Glycerol

Apparatus:

Sealed glass tubes

Heating apparatus (likely an oil bath or oven)

Procedure: A precise amount of oleic acid and a molar excess of glycerol were introduced

into a glass tube. The tube was then sealed and heated for an extended period to facilitate

the esterification reaction.
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While this protocol was aimed at producing monoolein, Berthelot's broader work in this thesis

detailed the synthesis of various glycerol derivatives, including chlorohydrins, through reactions

with the corresponding acids.

A Detailed Early Synthesis Protocol (Conant and Quayle,
Organic Syntheses, 1922)
A well-documented and detailed protocol for the synthesis of glycerol α-monochlorohydrin was

published in the journal Organic Syntheses in 1922 by J. B. Conant and O. R. Quayle. This

method, based on the reaction of glycerol with hydrogen chloride, provides a clear example of

early 20th-century synthetic methodology for this compound.

Reactants:

90% Glycerol: 500 g (402 cc, 4.9 moles)

Glacial Acetic Acid: 10 g (catalyst)

Dry Hydrogen Chloride gas

Apparatus:

1-L flask

Oil bath

Gas inlet tube

Apparatus for generating and drying hydrogen chloride gas

Procedure:

A mixture of 500 g of 90% glycerol and 10 g of glacial acetic acid is placed in a 1-L flask.

The flask is heated in an oil bath to 105–110°C.

A rapid stream of dry hydrogen chloride is introduced into the mixture.
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The flask is periodically removed and weighed. The reaction is considered complete when

the flask has gained 190 g in weight (approximately 4 hours).

The product is then distilled under reduced pressure.

A fraction boiling below 114°C at 14 mm Hg is collected (mostly water).

The monochlorohydrin is collected between 114° and 120°C at 14 mm Hg.

Yield: 360 g (66% of the theoretical amount).

Data Presentation
The following tables summarize the key quantitative data from the early discovery and

synthesis of 3-chloropropanediols.

Parameter Value Reference

First Reported Concentration

in Acid-HVP
<1 mg/kg [1]

EU Regulatory Limit in HVP

and Soy Sauce (2002)
20 µg/kg (0.02 mg/kg) [2]

Table 1: Early Reported and Regulatory Levels of Free 3-MCPD.

Parameter Value Reference

Yield 66% of theoretical Conant and Quayle, 1922

Reaction Temperature 105–110°C Conant and Quayle, 1922

Reaction Time Approximately 4 hours Conant and Quayle, 1922

Boiling Point of Product 114–120°C at 14 mm Hg Conant and Quayle, 1922

Table 2: Quantitative Data for the Synthesis of Glycerol α-Monochlorohydrin (Conant and

Quayle, 1922).
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Mandatory Visualizations
Logical Workflow of the Discovery of 3-MCPD and its
Esters
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Early Synthesis of 3-Chloropropanediol (Conant and Quayle, 1922)

Reaction Setup

Reaction

Purification

Mix Glycerol and
Glacial Acetic Acid in a Flask

Heat Mixture to
105-110°C in an Oil Bath

Introduce Dry
Hydrogen Chloride Gas

Monitor Reaction Progress
by Weight Gain (190 g)

Distillation Under
Reduced Pressure

Collect Fraction at
114-120°C / 14 mm Hg

Final Product:
3-Chloropropanediol (66% Yield)

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b152231?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b152231?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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